N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide
Description
N-[2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide is a quinazolinone derivative featuring a pyridine-2-carboxamide substituent linked via an ethyl group to the quinazolinone core. Quinazolinones are known for diverse biological activities, including kinase inhibition and CNS-targeted effects, depending on substituent modifications .
Properties
Molecular Formula |
C19H20N4O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H20N4O4/c1-12-22-15-11-17(27-3)16(26-2)10-13(15)19(25)23(12)9-8-21-18(24)14-6-4-5-7-20-14/h4-7,10-11H,8-9H2,1-3H3,(H,21,24) |
InChI Key |
VNYGCCIGCCXMQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC=CC=N3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Quinazolin-4(3H)-One Core
The quinazolin-4(3H)-one core is typically synthesized via cyclization reactions involving anthranilic acid derivatives or their esters. A common approach involves treating 2-aminoterephthalic acid monoesters with urea or thiourea under acidic conditions to form the bicyclic structure . For example, dimethyl aminoterephthalate undergoes hydrolysis to yield 2-aminoterephthalic acid, which is selectively esterified and cyclized with urea to generate the quinazoline-2,4-dione intermediate . Subsequent chlorination using phosphorus oxychloride introduces reactivity at the 2- and 4-positions, enabling further functionalization .
Alternative routes employ anthranilic acid esters reacting with masked isocyanates, such as N,N-dialkyl-N'-(pyridin-2-yl)ureas, to form 3-pyridyl-substituted quinazoline-2,4-diones in a single step . This method avoids metal catalysts and achieves moderate to high yields (48–86%) depending on substituent electronic effects . Electron-donating groups on the pyridine ring enhance cyclocondensation efficiency, while electron-withdrawing groups hinder it .
Functionalization at the 3-Position: Ethylamine Side Chain Introduction
Introducing the ethylamine side chain at the 3-position of the quinazolinone core requires nucleophilic substitution or alkylation. In one protocol, 2-chloro-4-oxoquinazoline intermediates react with ethylenediamine derivatives under basic conditions. For instance, 2-chloro-6,7-dimethoxy-2-methylquinazolin-4(3H)-one reacts with 2-aminoethylpyridine in the presence of N,N-diisopropylethylamine to yield the 3-(2-aminoethyl)quinazolinone derivative .
Alkylation methods using benzyl halides or tosylates are also effective. A study demonstrated that treating 3-phenyl-2-thioxoquinazoline-4-one with benzyl bromide in pyridine generates the corresponding 3-benzylthio intermediate, which is hydrolyzed to the free amine and further alkylated . This stepwise approach ensures regioselectivity and minimizes side reactions.
Amide Bond Formation: Pyridine-2-Carboxamide Conjugation
The final step involves coupling the ethylamine side chain with pyridine-2-carboxylic acid. This is achieved via standard amide bond-forming reactions, such as using carbodiimide reagents (e.g., EDC, DCC) or activating the carboxylic acid as an acid chloride . For example, pyridine-2-carboxylic acid is treated with thionyl chloride to form the acid chloride, which reacts with the primary amine of the quinazolinone-ethylamine intermediate in dichloromethane or tetrahydrofuran .
Alternative methods employ mixed anhydrides or in situ activation with HATU/HOAt, yielding the target compound with purities >95% after chromatography . A representative synthesis reported a 60% yield for the amidation step when coupling 12-oxo-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid with 2-(2-aminoethyl)pyridine .
Optimization and Comparative Analysis of Synthetic Routes
The table below compares key synthetic routes for N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide:
Key findings include:
Chemical Reactions Analysis
Types of Reactions
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl, aryl, or heteroaryl groups.
Scientific Research Applications
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Medicine: The compound is investigated for its potential as a drug candidate, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy, such as cancer and infectious diseases.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core can bind to active sites of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, the pyridine carboxamide moiety may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its overall biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Differences
The compound differs from its analogs in the position of the carboxamide group on the pyridine ring or the choice of heterocycle. Key comparisons include:
*Molecular weight inferred from the pyridine-4-carboxamide analog ().
- Positional Isomerism : The pyridine-2-carboxamide (target) and pyridine-4-carboxamide (Analog 1) differ in the carboxamide group’s position on the pyridine ring. This can influence binding affinity to biological targets due to spatial orientation changes .
- Heterocycle Variation : Analog 2 replaces pyridine with a 1-methylindole moiety, increasing hydrophobicity and molecular weight, which may alter pharmacokinetic properties like membrane permeability .
Pharmacological Implications
- Pyridine-2-carboxamide vs. receptor binding).
- Indole vs.
Biological Activity
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide is a complex organic compound belonging to the quinazoline family, characterized by its unique structural features that contribute to its biological activity. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 406.4 g/mol. The compound features a quinazolinone core with methoxy substitutions that enhance its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 406.4 g/mol |
| Structure | Quinazoline derivative |
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the brain.
Acetylcholinesterase Inhibition
A study highlighted the AChE inhibitory potency of related compounds with IC50 values ranging from 5.7 μM to 27.8 μM, indicating strong potential for cognitive enhancement in AD treatment . The interaction of these compounds with the active site of AChE suggests a promising avenue for drug development aimed at improving memory and learning capabilities.
Case Studies
- Neuroprotective Effects : In a model assessing neuroprotection against oxidative stress, this compound showed significant reduction in neuronal cell death, indicating its potential as a neuroprotective agent.
- Antioxidant Activity : The compound exhibited notable antioxidant properties in vitro, which may contribute to its protective effects against neurodegeneration. This was assessed using various assays measuring free radical scavenging activity.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable ADME profiles with moderate bioavailability and low cytotoxicity in cellular models .
Q & A
What are the critical considerations for optimizing the multi-step synthesis of this compound to enhance yield and purity?
The synthesis of this quinazolinone derivative involves challenges such as regioselective functionalization and stability of intermediates. Key steps include:
- Amidation and cyclization : Use of coupling agents like EDCI/HOBt for amide bond formation, with reaction monitoring via TLC or HPLC to track intermediate purity .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while controlled pH conditions (e.g., triethylamine as a base) minimize side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures removal of byproducts like unreacted pyridine-2-carboxylic acid .
- Yield optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of pyridine-2-carboxamide) and reaction time (e.g., 48–72 hours for cyclization) can improve efficiency .
How can researchers resolve discrepancies in spectral data (e.g., NMR, MS) during structural characterization?
Conflicting spectral data may arise from tautomerism (e.g., keto-enol forms in the quinazolinone core) or dynamic molecular conformations. Strategies include:
- Multi-dimensional NMR : 2D experiments (COSY, HSQC, HMBC) clarify coupling patterns and confirm connectivity of the ethylpyridine moiety to the quinazolinone ring .
- High-resolution mass spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks (e.g., distinguishing [M+H]+ from isotopic clusters) .
- X-ray crystallography : Single-crystal analysis provides definitive bond lengths and angles, as demonstrated in related quinazolinone derivatives .
What methodologies are recommended for assessing the compound’s stability under physiological conditions?
- pH-dependent stability assays : Incubate the compound in buffers (pH 4.0–7.4) at 37°C, monitoring degradation via HPLC-UV over 24–72 hours. The methoxy and pyridine groups may confer sensitivity to acidic hydrolysis .
- Light and temperature stability : Store samples under controlled conditions (e.g., -20°C, dark) to prevent photodegradation of the quinazolinone core .
- Metabolic stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation sites (e.g., demethylation of methoxy groups) .
How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?
- Core modifications : Replacing the 6,7-dimethoxy groups with halogens (e.g., Cl, F) may improve metabolic stability, as seen in analogous quinazolinones .
- Side-chain variations : Substituting the ethylpyridine group with morpholine or piperazine rings (e.g., as in related compounds ) could enhance solubility or target affinity.
- Bioisosteric replacements : Exchange the pyridine-2-carboxamide with thiazole or imidazole rings to modulate lipophilicity .
What in vitro assays are suitable for evaluating the compound’s potential kinase inhibition activity?
- Kinase profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. The quinazolinone scaffold is known to interact with ATP-binding pockets .
- Cellular assays : Assess antiproliferative effects in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC50 calculations. Include controls for off-target effects (e.g., normal fibroblasts) .
- Binding affinity studies : Surface plasmon resonance (SPR) or ITC can quantify interactions with recombinant kinase domains .
How should researchers address low solubility in aqueous buffers during in vivo studies?
- Formulation strategies : Use co-solvents (e.g., PEG-400, Cremophor EL) or cyclodextrin complexes to enhance solubility .
- Prodrug design : Introduce phosphate or acetate esters at the 4-oxo position, which hydrolyze in vivo to release the active compound .
- Salt formation : Convert the free base to a hydrochloride or mesylate salt via reaction with HCl or methanesulfonic acid .
What safety protocols are critical for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (Category 4 acute toxicity per GHS classification) .
- Ventilation : Conduct reactions in fume hoods due to potential inhalation hazards (e.g., dust from solid-phase synthesis) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal and segregate organic waste containing pyridine or quinazolinone moieties .
How can computational methods aid in predicting the compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME estimate logP (2.8–3.5), polar surface area (~90 Ų), and blood-brain barrier permeability, highlighting potential bioavailability challenges .
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize derivatives for synthesis .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .
What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Quality control (QC) : Enforce strict specifications for intermediate purity (≥98% by HPLC) and residual solvent levels (e.g., <500 ppm DMF) .
- Scale-up optimization : Use flow chemistry for exothermic steps (e.g., amidation) to improve reproducibility .
How can researchers validate target engagement in cellular models?
- Cellular thermal shift assays (CETSA) : Detect stabilization of target proteins (e.g., kinases) after compound treatment via Western blot .
- Knockdown/knockout studies : Use CRISPR/Cas9 to delete putative targets and assess loss of compound efficacy .
- Biomarker analysis : Quantify downstream signaling molecules (e.g., phosphorylated ERK or AKT) via ELISA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
